![molecular formula C12H9N3O4S B13987553 n-[(2,4-Dinitrophenyl)sulfanyl]aniline CAS No. 18998-33-9](/img/structure/B13987553.png)
n-[(2,4-Dinitrophenyl)sulfanyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,4-Dinitrophenyl)sulfanyl]aniline is a chemical compound characterized by the presence of a sulfanyl group attached to an aniline moiety, with two nitro groups positioned at the 2 and 4 locations on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dinitrophenyl)sulfanyl]aniline typically involves the reaction of 2,4-dinitrochlorobenzene with aniline in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the aniline displaces the chlorine atom on the 2,4-dinitrochlorobenzene . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2,4-Dinitrophenyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(2,4-Dinitrophenyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[(2,4-Dinitrophenyl)sulfanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and sulfanyl moiety play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2,4-Dinitrophenyl)sulfanyl]-4-(trifluoromethoxy)aniline
- 2,4-Dinitrophenylaniline
- 2,4-Dinitrophenylsulfanylaniline
Uniqueness
N-[(2,4-Dinitrophenyl)sulfanyl]aniline is unique due to the presence of both nitro groups and a sulfanyl moiety, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different redox behavior and binding interactions, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
18998-33-9 |
|---|---|
Molekularformel |
C12H9N3O4S |
Molekulargewicht |
291.28 g/mol |
IUPAC-Name |
N-(2,4-dinitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H9N3O4S/c16-14(17)10-6-7-12(11(8-10)15(18)19)20-13-9-4-2-1-3-5-9/h1-8,13H |
InChI-Schlüssel |
LXXAVHSAUOQQLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


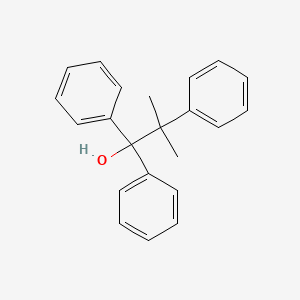
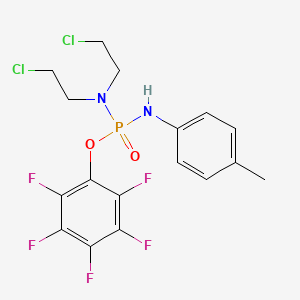
![Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-](/img/structure/B13987488.png)
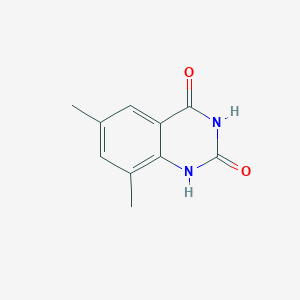
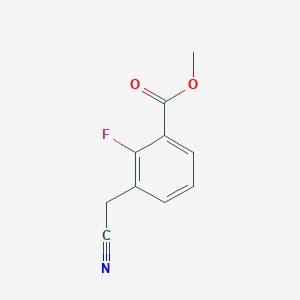
![6-(1h-Indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987511.png)



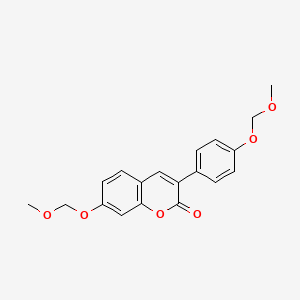

![1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate](/img/structure/B13987548.png)
![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)

